3-(1,2,2,2-Tetrafluoroethyl)aniline hydrochloride
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Overview
Description
3-(1,2,2,2-Tetrafluoroethyl)aniline hydrochloride is a chemical compound with the molecular formula C8H7F4N·HCl. It is a derivative of aniline, where the aniline ring is substituted with a tetrafluoroethyl group at the third position. This compound is often used in various chemical research and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,2,2-Tetrafluoroethyl)aniline hydrochloride typically involves the reaction of 3-nitroaniline with tetrafluoroethylene under specific conditions. The nitro group is then reduced to an amine group, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(1,2,2,2-Tetrafluoroethyl)aniline hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives.
Scientific Research Applications
3-(1,2,2,2-Tetrafluoroethyl)aniline hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(1,2,2,2-Tetrafluoroethyl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The tetrafluoroethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to changes in biochemical pathways and cellular processes, making it a valuable tool in research and development.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,2,2,2-Tetrafluoroethyl)aniline
- 3-(1,1,2,2-Tetrafluoroethyl)aniline
- 3-(1,2,2,2-Trifluoroethyl)aniline
Uniqueness
3-(1,2,2,2-Tetrafluoroethyl)aniline hydrochloride is unique due to the presence of the tetrafluoroethyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific reactivity or stability is required.
Properties
IUPAC Name |
3-(1,2,2,2-tetrafluoroethyl)aniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4N.ClH/c9-7(8(10,11)12)5-2-1-3-6(13)4-5;/h1-4,7H,13H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWKXWFFRZCINL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(C(F)(F)F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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